molecular formula C13H29N B1677101 Octamylamine CAS No. 502-59-0

Octamylamine

Cat. No.: B1677101
CAS No.: 502-59-0
M. Wt: 199.38 g/mol
InChI Key: RRWTWWBIHKIYTH-UHFFFAOYSA-N
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Description

Octamylamine is a secondary amino compound.

Properties

IUPAC Name

6-methyl-N-(3-methylbutyl)heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-11(2)7-6-8-13(5)14-10-9-12(3)4/h11-14H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWTWWBIHKIYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057756
Record name Octamylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-59-0
Record name Octamylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octamylamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octamylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTAMYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0737084O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Octamylamine's Putative Mechanism of Action in Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "octamylamine" is not documented in the publicly available scientific literature. This guide, therefore, outlines the putative mechanism of action of a molecule with this nomenclature, based on the well-established pharmacology of the invertebrate octopaminergic and tyraminergic systems. It is presumed that this compound acts as a ligand for octopamine and/or tyramine receptors. The experimental data and protocols provided are based on studies of these known receptor systems and would be applicable to the characterization of a novel compound like this compound.

Executive Summary

Octopamine (OA) and its precursor tyramine (TA) are crucial biogenic amines in invertebrates, functioning as neurotransmitters, neuromodulators, and neurohormones.[1][2] They are the invertebrate counterparts to the vertebrate adrenergic system (norepinephrine and epinephrine).[2] These amines regulate a vast array of physiological and behavioral processes, including locomotion, feeding, learning, and memory.[1][3][4] Their receptors, which are G-protein coupled receptors (GPCRs), are primary targets for insecticides due to their absence in vertebrates, offering a high degree of selectivity.[1][2] This guide details the molecular targets, signaling pathways, and physiological consequences that a compound like this compound would likely modulate if it interacts with these systems.

Molecular Targets: Octopamine and Tyramine Receptors

The primary molecular targets for an this compound-like compound in invertebrates are the various classes of octopamine and tyramine receptors. These receptors are GPCRs that, upon ligand binding, initiate intracellular signaling cascades.[1] They are broadly classified based on their sequence similarity to vertebrate adrenergic receptors and their downstream signaling mechanisms.[5]

Invertebrate Receptor Classes:

  • Alpha-Adrenergic-like Octopamine Receptors (OctαR/OAMB): These receptors are similar to vertebrate α1-adrenergic receptors and primarily couple to Gq proteins, leading to an increase in intracellular calcium ([Ca2+]).[4][6]

  • Beta-Adrenergic-like Octopamine Receptors (OctβR): Analogous to vertebrate β-adrenergic receptors, these receptors couple to Gs proteins to stimulate adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.[4]

  • Octopamine/Tyramine Receptors (Oct/TyrR): This is a more heterogeneous class of receptors that can be preferentially activated by either octopamine or tyramine and can inhibit adenylyl cyclase activity through Gi/o proteins.[7]

  • Tyramine Receptors (TyrR): These receptors show a higher affinity for tyramine than for octopamine and are involved in distinct physiological processes.[8][9] They can couple to various G-proteins, leading to changes in cAMP, Ca2+, or ion channel conductance.[9]

Signaling Pathways and Downstream Effects

The binding of a ligand like this compound to its target receptor would initiate one of several well-characterized signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

Gs-Coupled Pathway (cAMP-Mediated)

Activation of OctβR by an agonist leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor Octβ Receptor This compound->Receptor Binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Enzyme Activation) PKA->Response Phosphorylates

Caption: Gs-protein coupled signaling cascade.

Gq-Coupled Pathway (Calcium-Mediated)

Agonist binding to OctαR (OAMB) activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol.[6]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor Octα Receptor (OAMB) This compound->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., Muscle Contraction) DAG->Response Ca Ca²⁺ ER->Ca Releases Ca->Response

Caption: Gq-protein coupled signaling cascade.

Quantitative Data for Known Ligands

While no data exists for this compound, the following tables summarize quantitative data for octopamine and other known modulators at various invertebrate receptors. This provides a benchmark for the potencies and affinities that might be expected from a novel ligand.

Table 1: Agonist Potencies (EC50) at Invertebrate Receptors

Receptor Ligand EC50 (nM) Species Cellular Response Reference
DmOa2 (Octβ) Octopamine ~30 Drosophila melanogaster cAMP increase [4]
DmOa2 (Octβ) Tyramine >3000 Drosophila melanogaster cAMP increase [4]
BmOAR1 (Octβ) Octopamine 470 Bombyx mori SEAP Reporter [10]
BmOAR1 (Octβ) Synephrine 220 Bombyx mori SEAP Reporter [10]
AgOAR45B Octopamine ~100 Anopheles gambiae cAMP/Ca2+ increase [11]

| AgOAR45B | Tyramine | ~1000 | Anopheles gambiae | cAMP/Ca2+ increase |[11] |

Table 2: Antagonist Affinities (Ki) from Radioligand Binding Assays

Receptor Preparation Radioligand Antagonist Ki (nM) Species Reference
Cockroach Brain [3H]-Octopamine Phentolamine 2.5 Periplaneta americana (From review)
Locust Nervous Tissue [3H]-Octopamine Mianserin 1.0 Locusta migratoria (From review)

| Anopheles gambiae OAR | [3H]-Yohimbine | Clonidine | (IC50 ~1000) | Anopheles gambiae |[11] |

Experimental Protocols

To characterize the mechanism of action of a novel compound like this compound, a series of standard pharmacological assays would be employed.

Heterologous Receptor Expression and Functional Assays

Objective: To determine if this compound can activate specific invertebrate receptors and to quantify its potency and efficacy.

Methodology:

  • Cloning: The gene encoding the target receptor (e.g., an octopamine receptor from Drosophila melanogaster) is cloned into a mammalian expression vector.

  • Transfection: The vector is transfected into a suitable host cell line, such as HEK293 or CHO cells, which do not endogenously express the receptor.

  • Functional Assay (cAMP Measurement):

    • Transfected cells are incubated with varying concentrations of this compound.

    • The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or a reporter gene assay like CRE-luciferase).[11]

    • A dose-response curve is generated to calculate the EC50 value.

  • Functional Assay (Calcium Measurement):

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

    • The cells are exposed to different concentrations of this compound, and changes in intracellular calcium are monitored using a fluorescence plate reader or microscope.[6]

    • The EC50 for calcium mobilization is determined from the resulting dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assays cluster_analysis Data Analysis A 1. Clone Receptor Gene into Expression Vector B 2. Transfect Mammalian Host Cells (e.g., HEK293) A->B C1 3a. cAMP Assay B->C1 C2 3b. Calcium Assay B->C2 D1 Incubate cells with varying [this compound] C1->D1 D2 Load cells with Ca²⁺ dye, then add [this compound] C2->D2 E1 Measure cAMP levels D1->E1 E2 Measure Fluorescence D2->E2 F 4. Generate Dose-Response Curves E1->F E2->F G 5. Calculate EC50 and Emax F->G

Caption: Workflow for functional characterization.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd or Ki) of this compound for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from either transfected cells expressing the receptor of interest or from invertebrate tissues known to be rich in the receptor (e.g., insect brains).[11]

  • Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-Yohimbine or [3H]-Octopamine) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[11]

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound ligand (typically by rapid filtration). The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. An IC50 value is determined, which is the concentration of this compound that displaces 50% of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Conclusion

While "this compound" remains a hypothetical compound within the public domain, its name strongly suggests an interaction with the octopaminergic and tyraminergic systems of invertebrates. A compound of this nature would likely act as an agonist or antagonist at one or more classes of octopamine and tyramine receptors. This would lead to the modulation of critical second messenger systems, including cAMP and intracellular calcium, thereby affecting a wide range of physiological processes. The experimental frameworks detailed in this guide provide a clear path for the elucidation of its precise mechanism of action, potency, and receptor selectivity. Such studies are vital for the development of novel, highly specific invertebrate-selective control agents.

References

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Author: BenchChem Technical Support Team. Date: November 2025

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Octamylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Octamylamine, from personal protective equipment (PPE) to disposal protocols. By adhering to these procedural steps, you can create a secure environment for your team and maintain the integrity of your research.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable. The following table summarizes the required PPE to mitigate risks of exposure.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant, impervious gloves should be worn.
Body Protection Impervious ClothingA lab coat or other protective clothing is necessary to prevent skin contact.
Respiratory Protection Suitable RespiratorTo be used to avoid inhalation of vapors, mist, dust, or gas.
Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability and safety of this compound. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

Storage Conditions:

  • Powder Form: Store at -20°C in a tightly sealed container.[1][2]

  • In Solvent: Store at -80°C in a tightly sealed container.[1][2]

  • General Precautions: Keep away from direct sunlight and sources of ignition. Store in a cool, well-ventilated area.[1][2]

Emergency Procedures: Spills and First Aid

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Contain: Use an absorbent material like diatomite or universal binders to contain the spill.[1][2]

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol.[1][2]

  • Dispose: Dispose of contaminated materials as hazardous waste according to approved procedures.[1][2]

First Aid Measures: [1][2]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Thoroughly rinse the affected skin with water. Remove contaminated clothing and seek medical advice.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water. Do not eat, drink, or smoke when handling this product.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous. Dispose of the contents and the container at an approved waste disposal plant.[1][2] It is crucial to prevent the release of this compound into the environment as it is very toxic to aquatic life with long-lasting effects.[1][2]

Visualizing the Workflow: Safe Handling of this compound

To further clarify the procedural flow for safely managing this compound in a laboratory setting, the following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE B Work in Ventilated Area A->B C Handle this compound B->C D Store Properly C->D E Decontaminate Work Area C->E G Spill Occurs C->G I Exposure Occurs C->I F Dispose as Hazardous Waste E->F H Follow Spill Cleanup Procedure G->H J Administer First Aid I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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